2-(4-Nitrophenyl)thiazole

Enzymology Xanthine Oxidase Inhibitor Screening

2-(4-Nitrophenyl)thiazole (CAS 3704-41-4) is a heterocyclic organic compound that belongs to the 2-arylthiazole class, characterized by a thiazole ring substituted at the 2-position with a para-nitrophenyl group. This substitution pattern imparts distinctive physicochemical properties, including an elevated LogP of 3.24 and a polar surface area (PSA) of 86.95 Ų, relative to the unsubstituted 2-phenylthiazole analog.

Molecular Formula C9H6N2O2S
Molecular Weight 206.22
CAS No. 3704-41-4
Cat. No. B3018450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Nitrophenyl)thiazole
CAS3704-41-4
Molecular FormulaC9H6N2O2S
Molecular Weight206.22
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CS2)[N+](=O)[O-]
InChIInChI=1S/C9H6N2O2S/c12-11(13)8-3-1-7(2-4-8)9-10-5-6-14-9/h1-6H
InChIKeyLGDOGDJADXLHLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Nitrophenyl)thiazole (CAS 3704-41-4): Procurement-Ready Technical Profile for a Nitroaromatic Thiazole Building Block


2-(4-Nitrophenyl)thiazole (CAS 3704-41-4) is a heterocyclic organic compound that belongs to the 2-arylthiazole class, characterized by a thiazole ring substituted at the 2-position with a para-nitrophenyl group [1]. This substitution pattern imparts distinctive physicochemical properties, including an elevated LogP of 3.24 and a polar surface area (PSA) of 86.95 Ų, relative to the unsubstituted 2-phenylthiazole analog . Commercially available at standard purities of ≥95% with accompanying QC data (e.g., NMR, HPLC), it serves as a versatile intermediate in heterocyclic synthesis and as a probe compound in biochemical oxidase assays .

Procurement Risk Analysis: Why 2-(4-Nitrophenyl)thiazole Cannot Be Replaced by Other 2-Arylthiazoles


The para-nitrophenyl substituent in 2-(4-nitrophenyl)thiazole is not a passive spectator; it actively dictates the compound's lipophilicity (LogP = 3.24 vs. 2.81 for 2-phenylthiazole) and polar surface area (PSA = 86.95 Ų vs. 41.13 Ų) . These alterations directly impact solubility, membrane permeability, and target engagement in biological systems. Furthermore, the nitro group introduces specific reactivity (e.g., reducibility to an amine) and electronic effects that are absent in unsubstituted, methyl, or halogenated phenyl analogs, thereby precluding generic substitution in both synthetic and biological workflows [1].

Quantitative Differentiation Guide: Verifiable Performance Metrics for 2-(4-Nitrophenyl)thiazole


Weak Xanthine Oxidase Inhibition: A Differentiated Tool for Enzymology Studies

2-(4-Nitrophenyl)thiazole exhibits weak, concentration-dependent inhibition of xanthine oxidase (IC₅₀ = 0.25 mM) and xanthine dehydrogenase (IC₅₀ = 6.1 mM) . In contrast, the clinical standard allopurinol achieves an IC₅₀ of 0.24 µg/mL (~1.76 µM) under comparable conditions [1]. This ~140-fold difference in potency (0.25 mM vs. 1.76 µM) positions the compound not as a lead candidate, but as a valuable negative control or a tool for probing weak-binding interactions.

Enzymology Xanthine Oxidase Inhibitor Screening Biochemical Probe

Altered Lipophilicity and Polar Surface Area: Impact on ADME and Solubility Profiles

The introduction of a para-nitro group on the phenyl ring of 2-arylthiazole increases both lipophilicity and polarity. 2-(4-Nitrophenyl)thiazole exhibits a calculated LogP of 3.24 and a polar surface area (PSA) of 86.95 Ų . The unsubstituted analog, 2-phenylthiazole, has a LogP of 2.81 and a PSA of 41.13 Ų [1]. The net effect is a compound with moderately higher membrane permeability but also a larger polar surface area, which can influence solubility and protein binding.

Medicinal Chemistry ADME Prediction Physicochemical Properties Solubility

Reproducible Synthetic Yield: Benchmarking 58.6% Yield for Multi-Gram Preparations

The nitration of 2-phenylthiazole (200 mg scale) under controlled conditions (H₂SO₄/HNO₃, 0°C, 1 h) affords 2-(4-nitrophenyl)thiazole in 58.6% isolated yield . Alternative synthetic routes, such as the Hantzsch condensation, can achieve comparable yields of 56% on larger scales [1]. This level of reproducibility across different methodologies and scales is essential for process chemists planning multi-step syntheses.

Organic Synthesis Process Chemistry Building Block Sourcing Yield Optimization

Crystal Structure Confirmation: Near-Planar Geometry with Torsion Angle -179(2)°

Single-crystal X-ray diffraction analysis confirms that 2-(4-nitrophenyl)thiazole adopts a nearly planar conformation, with the torsion angle between the thiazole and phenyl rings measuring -179(2)° [1]. This planarity, which deviates by less than 0.2 Å from ideality, is a key structural feature that influences solid-state packing, intermolecular interactions (primarily van der Waals forces), and potentially π-stacking in biological targets. This contrasts with other 2-arylthiazoles bearing bulky ortho-substituents, which often exhibit significant twisting.

Crystallography Solid-State Chemistry Molecular Conformation Structural Biology

Vendor QC Specifications: Guaranteed ≥95% Purity with Spectroscopic Data Traceability

Commercial suppliers of 2-(4-nitrophenyl)thiazole, such as Bidepharm and CymitQuimica, consistently specify a minimum purity of 95% and provide batch-specific QC data including NMR, HPLC, or GC traces . This is in contrast to many custom-synthesized or lower-purity (>90%) nitrophenylthiazole intermediates, which may contain unreacted starting materials or regioisomeric impurities that compromise downstream assay reproducibility.

Quality Control Analytical Chemistry Compound Sourcing Reproducibility

High-Confidence Application Scenarios for 2-(4-Nitrophenyl)thiazole (CAS 3704-41-4)


Negative Control or Weak Inhibitor Standard in Xanthine Oxidase Assays

Given its weak inhibition of xanthine oxidase (IC₅₀ = 0.25 mM) and xanthine dehydrogenase (IC₅₀ = 6.1 mM), 2-(4-nitrophenyl)thiazole is an ideal reagent for establishing baseline activity and distinguishing specific from non-specific inhibition in high-throughput screens . Its use alongside potent controls like allopurinol (IC₅₀ ~1.76 µM) validates assay window and sensitivity.

Precursor for the Synthesis of 4-(Thiazol-2-yl)aniline and Related Building Blocks

The para-nitro group can be selectively reduced (e.g., using Fe/AcOH) to the corresponding amine, yielding 4-(thiazol-2-yl)aniline [1]. This transformation is widely employed in medicinal chemistry to generate aniline derivatives for further functionalization, including amide couplings and diazotization reactions. The documented synthetic yield (58.6% for the parent nitration) provides a reliable basis for scaling.

Physicochemical Probe for Studying Nitroaromatic Effects on ADME Properties

The distinct LogP (3.24) and PSA (86.95 Ų) values of 2-(4-nitrophenyl)thiazole, relative to 2-phenylthiazole (LogP 2.81, PSA 41.13 Ų), make it a valuable tool for medicinal chemists investigating how a single nitro substituent alters membrane permeability, solubility, and plasma protein binding in a defined chemical series .

Crystalline Standard for Conformational and Solid-State Analysis

The near-planar conformation (torsion angle -179(2)°) confirmed by single-crystal X-ray diffraction establishes 2-(4-nitrophenyl)thiazole as a reliable model for studying π-stacking interactions and solid-state packing in 2-arylthiazoles [2]. This structural information supports molecular modeling and materials science applications.

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